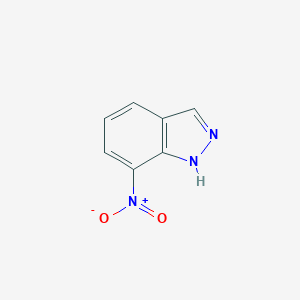

7-Nitroindazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCAUHUKTBHUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Record name | 7-nitroindazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/7-nitroindazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183638 | |

| Record name | 7-Nitroindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2942-42-9 | |

| Record name | 7-Nitroindazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Nitroindazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2942-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Nitroindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-NITROINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX0N37CMVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Nitroindazole's Mechanism of Action on Neuronal Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroindazole (7-NI) is a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme pivotal in nitric oxide (NO) signaling within the central nervous system. Dysregulation of nNOS activity is implicated in various neuropathological conditions, making selective inhibitors like 7-NI valuable tools for research and potential therapeutic development. This technical guide provides an in-depth exploration of the mechanism of action of 7-NI on nNOS, including its inhibitory kinetics, structural basis of interaction, and key experimental protocols for its characterization.

Introduction to nNOS and this compound

Neuronal nitric oxide synthase (nNOS), also known as NOS-1, is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. In the nervous system, NO functions as a neurotransmitter, modulating a wide array of physiological processes including synaptic plasticity, learning, and memory. However, excessive NO production by nNOS can lead to neurotoxicity, contributing to the pathology of neurodegenerative diseases and stroke.

This compound is a heterocyclic compound that has been extensively characterized as a potent and relatively selective inhibitor of nNOS. Its ability to readily cross the blood-brain barrier has made it a widely used pharmacological tool for investigating the role of nNOS in both normal physiology and disease states.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of nNOS with respect to both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (B1682763) (BH4). The indazole ring of 7-NI mimics the guanidinium (B1211019) group of L-arginine, allowing it to bind to the active site of the enzyme. This binding physically obstructs the entry of L-arginine, thereby preventing the synthesis of NO.

Crystallographic studies have revealed that the binding of 7-NI to the nNOS active site induces a conformational change in a key glutamate (B1630785) residue (Glu597 in rat nNOS). This alteration disrupts the normal interaction between the heme prosthetic group and the BH4 cofactor, further contributing to the inhibition of enzyme activity.

Quantitative Analysis of this compound Inhibition

The inhibitory potency and selectivity of 7-NI are quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes the reported values for 7-NI against the three major NOS isoforms. It is important to note that these values can vary depending on the experimental conditions, such as substrate and cofactor concentrations.

| NOS Isoform | Enzyme Source | Parameter | Value (µM) | Reference(s) |

| nNOS | Bovine Brain | IC50 | 2.5 | [1] |

| Bovine Brain | Ki | 0.16 | [1] | |

| Rat Brain | IC50 | ~0.47 | [2] | |

| eNOS | Bovine Endothelium | IC50 | 0.8 | [1] |

| Bovine Endothelium | Ki | 0.8 | [1] | |

| Monkey Cerebral Artery | - | >20 | [1] | |

| iNOS | Murine Macrophages | IC50 | 20 | [1] |

| Murine Macrophages | Ki | 1.6 | [1] | |

| Murine Macrophages | IC50 | 91 | [2] |

Note: Lower IC50 and Ki values indicate higher inhibitory potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the nNOS signaling pathway, the inhibitory action of 7-NI, and a general workflow for characterizing nNOS inhibitors.

References

7-Nitroindazole: A Technical Guide to its Selectivity Profile for Nitric Oxide Synthase Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of 7-Nitroindazole (7-NI), a widely utilized inhibitor of Nitric Oxide Synthase (NOS) isoforms. This document delves into the quantitative aspects of its inhibitory action, details the experimental protocols for assessing its selectivity, and illustrates the relevant biological pathways.

Introduction to this compound and Nitric Oxide Synthases

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. Its synthesis is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, its overactivity is implicated in neurodegenerative diseases.

-

Endothelial NOS (eNOS or NOS-3): Predominantly expressed in endothelial cells, it plays a key role in maintaining cardiovascular homeostasis.

-

Inducible NOS (iNOS or NOS-2): Its expression is induced by inflammatory stimuli in various cell types, leading to the production of large amounts of NO.

The structural similarities between the active sites of these isoforms present a significant challenge in the development of selective inhibitors. This compound (7-NI) has emerged as a valuable pharmacological tool due to its preferential inhibition of nNOS. Understanding its precise selectivity profile is critical for the accurate interpretation of experimental results and for guiding the development of more specific therapeutic agents.

Quantitative Selectivity Profile of this compound

The inhibitory potency and selectivity of 7-NI are quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values, collated from various in vitro studies, are summarized below. It is important to note that absolute values can vary depending on the specific experimental conditions, such as the source of the enzyme (species) and the concentrations of substrates and cofactors used.

| Isoform | Parameter | Value (µM) | Enzyme Source | Reference |

| nNOS | IC50 | 0.47 | Rat Brain | [1](2) |

| Ki | 0.16 | Bovine Brain | [3](4) | |

| Ki | 2.8 | Porcine Brain | [5](5) | |

| eNOS | IC50 | 0.7 | Bovine Endothelium | [1](2) |

| IC50 | 0.8 | Bovine Endothelium | [6](6) | |

| Ki | 0.8 | Bovine Endothelium | [6](6) | |

| iNOS | IC50 | 91 | Murine Macrophages | [1](2) |

| IC50 | 5.8 | Rat Lung | [7](7) |

Selectivity Ratios (based on IC50 values from Rat, Bovine, Murine sources[1](2)):

-

eNOS / nNOS: ~1.5-fold

-

iNOS / nNOS: ~194-fold

These data indicate that 7-NI is a potent inhibitor of nNOS with significant selectivity over iNOS. However, its selectivity over eNOS is less pronounced, and at higher concentrations, inhibition of eNOS can be observed.[8][9] This is a critical consideration for in vivo studies where systemic administration may lead to cardiovascular side effects.[10][11]

Mechanism of Inhibition

This compound acts as a competitive inhibitor with respect to the substrate L-arginine at the active site of NOS.[5] The indazole ring of 7-NI is thought to mimic the guanidinium (B1211019) group of L-arginine, allowing it to bind to the active site.

Furthermore, 7-NI's inhibitory mechanism involves competition with the essential cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[6][12] BH4 plays a crucial role in the catalytic cycle of NOS, and its displacement by 7-NI disrupts the electron transfer necessary for NO synthesis.[6][13][14][15][16] The interaction of 7-NI with the heme iron within the oxygenase domain also contributes to its inhibitory effect.[5]

Experimental Protocols for Determining NOS Selectivity

Accurate determination of the selectivity profile of a NOS inhibitor requires robust and well-controlled experimental procedures. The following are detailed methodologies for key in vitro assays.

Hemoglobin Capture Assay

This spectrophotometric assay measures the oxidation of oxyhemoglobin to methemoglobin by NO, providing a real-time measurement of NOS activity.[17][18]

Objective: To determine the IC50 or Ki of 7-NI for each NOS isoform.

Materials:

-

Purified recombinant nNOS, eNOS, and iNOS enzymes

-

L-arginine

-

NADPH

-

(6R)-5,6,7,8-tetrahydrobiopterin (BH4)

-

Calmodulin (for nNOS and eNOS)

-

CaCl2 (for nNOS and eNOS)

-

Oxyhemoglobin

-

This compound (or other test inhibitor)

-

HEPES buffer (pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 401-421 nm

Procedure:

-

Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, L-arginine, NADPH, and BH4. For nNOS and eNOS assays, also include calmodulin and CaCl2.

-

Add Inhibitor: Add varying concentrations of 7-NI to the wells. Include a control with no inhibitor.

-

Add Oxyhemoglobin: Add oxyhemoglobin to each well.

-

Initiate Reaction: Start the reaction by adding the respective NOS isoform to each well.

-

Measure Absorbance: Immediately monitor the increase in absorbance at 401 nm (for methemoglobin) or the decrease at 421 nm (for oxyhemoglobin) over a set period (e.g., 5 minutes) using a microplate reader.

-

Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control. Plot the percent inhibition against the logarithm of the 7-NI concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Griess Assay

This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the supernatant of cell cultures or in enzyme reaction mixtures.[3][19][20][21]

Objective: To determine the effect of 7-NI on NO production in a cellular context or from purified enzymes.

Materials:

-

Cell culture expressing the desired NOS isoform or purified NOS enzymes

-

This compound

-

Griess Reagent (typically a two-part solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Sample Preparation: Treat cells with varying concentrations of 7-NI for a specified period. For enzymatic assays, set up reactions as described for the hemoglobin assay but without oxyhemoglobin.

-

Collect Supernatant: Collect the cell culture supernatant or the enzyme reaction mixture.

-

Prepare Standards: Prepare a standard curve using serial dilutions of the sodium nitrite solution.

-

Griess Reaction: Add the Griess reagent to the samples and standards in a 96-well plate.

-

Incubate: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes), protected from light, to allow for color development.

-

Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Plot the standard curve and determine the nitrite concentration in the samples. Calculate the percentage of inhibition of NO production.

Citrulline Conversion Assay

This radiometric assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[22][23][24][25]

Objective: To provide a highly sensitive and specific measurement of NOS activity and its inhibition by 7-NI.

Materials:

-

Purified NOS enzymes or tissue homogenates

-

L-[³H]arginine or L-[¹⁴C]arginine

-

Non-radiolabeled L-arginine

-

NADPH, BH4, Calmodulin, CaCl2

-

This compound

-

Dowex AG50W-X8 cation-exchange resin (Na⁺ form)

-

Scintillation fluid and a scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing buffer, cofactors, and a mixture of radiolabeled and non-radiolabeled L-arginine.

-

Add Inhibitor: Add varying concentrations of 7-NI.

-

Initiate Reaction: Start the reaction by adding the NOS enzyme or tissue homogenate.

-

Incubate: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Terminate Reaction: Stop the reaction by adding a stop buffer containing EDTA.

-

Separate Citrulline: Apply the reaction mixture to a column containing Dowex resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will pass through.

-

Quantify Radioactivity: Collect the eluate containing the radiolabeled citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of L-citrulline produced and determine the percentage of inhibition for each concentration of 7-NI to calculate the IC50.

Signaling Pathways

The following diagrams illustrate the general signaling pathways for each NOS isoform.

nNOS Signaling Pathway

In neurons, nNOS is often coupled to the NMDA receptor via the postsynaptic density protein PSD-95. Activation of the NMDA receptor by glutamate (B1630785) leads to an influx of Ca²⁺, which binds to calmodulin and activates nNOS, resulting in NO production. NO can then act as a retrograde messenger, diffusing to the presynaptic terminal to modulate neurotransmitter release.[26][27][28][29]

eNOS Signaling Pathway

In endothelial cells, eNOS activity is stimulated by various agonists (e.g., acetylcholine, bradykinin) and mechanical forces (e.g., shear stress), which increase intracellular Ca²⁺ levels.[1][8][30][31][32] Activated eNOS produces NO, which diffuses to adjacent smooth muscle cells, activates soluble guanylate cyclase (sGC), and leads to vasodilation.

iNOS Signaling Pathway

The expression of iNOS is induced by pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and bacterial lipopolysaccharide (LPS) via the activation of transcription factors such as NF-κB.[33][34][35][36][37] Once expressed, iNOS produces large and sustained amounts of NO, which contributes to the host's defense mechanisms but can also lead to tissue damage in chronic inflammation.

Conclusion

This compound is a potent inhibitor of nNOS with considerable selectivity over iNOS, but with less pronounced selectivity against eNOS. Its mechanism of action involves competitive inhibition at the L-arginine binding site and interaction with the BH4 cofactor and heme group. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately assess the selectivity of 7-NI and other NOS inhibitors. A thorough understanding of its selectivity profile and the underlying signaling pathways is paramount for its effective use as a pharmacological tool and for the development of next-generation, isoform-selective NOS inhibitors for various therapeutic applications.

References

- 1. ENDOTHELIAL NITRIC OXIDE (NO) AND ITS PATHOPHYSIOLOGIC REGULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular mechanisms of inhibition of porcine brain nitric oxide synthase by the antinociceptive drug 7-nitro-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelial NOS - Wikipedia [en.wikipedia.org]

- 9. Relatively selective neuronal nitric oxide synthase inhibition by this compound in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence from its cardiovascular effects that this compound may inhibit endothelial nitric oxide synthase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil [frontiersin.org]

- 14. The role of tetrahydrobiopterin in inflammation and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Tetrahydrobiopterin in nitric oxide synthesis: a novel biological role for pteridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. sciencellonline.com [sciencellonline.com]

- 21. mdpi.com [mdpi.com]

- 22. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Neuronal nitric oxide synthase expressing neurons: a journey from birth to neuronal circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 27. NO as a signalling molecule in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Nitric oxide signalling in the brain and its control of bodily functions - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Nitric Oxide Signaling in Endothelial Cells | Iwakiri Lab [medicine.yale.edu]

- 31. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 32. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 33. academic.oup.com [academic.oup.com]

- 34. researchgate.net [researchgate.net]

- 35. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]

- 36. researchgate.net [researchgate.net]

- 37. mdpi.com [mdpi.com]

The Role of 7-Nitroindazole in Modulating Cerebral Blood Flow: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 7-Nitroindazole (7-NI), a selective neuronal nitric oxide synthase (nNOS) inhibitor, in the modulation of cerebral blood flow (CBF). We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols. Furthermore, this guide will visualize the core signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Core Mechanism of Action: Selective Inhibition of Neuronal Nitric Oxide Synthase

This compound's primary role in modulating cerebral blood flow stems from its selective inhibition of the neuronal isoform of nitric oxide synthase (nNOS).[1][2] Nitric oxide (NO) is a potent vasodilator and a key signaling molecule in neurovascular coupling, the process that links neuronal activity to changes in local blood flow.[3][4][5] There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[3][6]

In the brain, nNOS is predominantly found in specific neuronal populations and is critically involved in activity-dependent increases in cerebral blood flow.[3][4] When neurons are activated, for example, through glutamatergic neurotransmission via NMDA receptors, there is an influx of calcium.[7][8][9] This calcium influx activates nNOS, leading to the production of NO.[9] The highly diffusible NO then acts on adjacent smooth muscle cells in the cerebral arterioles, causing relaxation and subsequent vasodilation, which increases local blood flow to meet the metabolic demands of the active neurons.[4][10]

7-NI exerts its effect by competing with the substrate L-arginine and the cofactor tetrahydrobiopterin (B1682763) at the active site of nNOS, thereby reducing the synthesis of NO from neuronal sources.[11] This selective inhibition of nNOS allows researchers to dissect the specific contribution of neuronally-derived NO to the regulation of cerebral blood flow, distinguishing it from the role of eNOS-derived NO which is more involved in maintaining basal vascular tone.[7][8][12]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

References

- 1. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Neuronal nitric oxide synthase regulates regional brain perfusion in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cerebral blood flow regulation by nitric oxide: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits brain nitric oxide synthase and cerebral vasodilatation in response to N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Frontiers | Nitric Oxide Pathways in Neurovascular Coupling Under Normal and Stress Conditions in the Brain: Strategies to Rescue Aberrant Coupling and Improve Cerebral Blood Flow [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Effects of 7-Nitroindazole on Learning and Memory Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: 7-Nitroindazole (7-NI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing nitric oxide (NO) in neurons. Nitric oxide is a critical intercellular messenger in the central nervous system, deeply involved in synaptic plasticity mechanisms, such as long-term potentiation (LTP), which are believed to be the cellular basis for learning and memory.[1][2][3] This document provides a comprehensive technical overview of the effects of 7-NI on cognitive functions. It synthesizes findings from numerous preclinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental designs. The evidence collectively demonstrates that by inhibiting nNOS, 7-NI consistently impairs various forms of learning and memory, particularly those dependent on the hippocampus, thereby underscoring the crucial role of the NO signaling pathway in memory formation.[1][4][5]

Core Mechanism of Action: Inhibition of the Nitric Oxide Signaling Pathway

This compound exerts its effects by selectively inhibiting the neuronal isoform of nitric oxide synthase (nNOS).[1] In the central nervous system, the activation of N-methyl-D-aspartate (NMDA) receptors leads to an influx of calcium (Ca²⁺).[4][6] This calcium binds to calmodulin, forming a complex that activates nNOS. Activated nNOS then catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process.[6]

NO acts as a retrograde messenger, diffusing to the presynaptic terminal and activating soluble guanylyl cyclase (sGC), which in turn converts GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[5] This increase in cGMP activates Protein Kinase G (PKG), leading to downstream effects that facilitate synaptic plasticity, including long-term potentiation (LTP).[7] 7-NI disrupts this entire cascade by blocking the initial production of NO, thereby preventing the downstream signaling required for memory consolidation.[2][8]

Effects on Synaptic Plasticity

Long-term potentiation (LTP) is a form of synaptic plasticity considered fundamental for memory formation.[9] Studies have shown that 7-NI strongly inhibits the induction of LTP in the CA1 region of the hippocampus in vivo.[2][8] This inhibitory effect can be prevented by the co-administration of L-arginine, the substrate for NOS, confirming that the effect is mediated through the NO pathway.[2] Furthermore, 7-NI has also been demonstrated to block depotentiation (DP), a form of synaptic depression, suggesting a broad role for nNOS-derived NO in regulating the bidirectional plasticity of synapses.[2][8]

Quantitative Data on Learning and Memory Impairment

7-NI has been shown to impair performance across a wide range of learning and memory paradigms. The following tables summarize the quantitative findings from key studies.

Table 1: Morris Water Maze (Spatial Learning & Memory)

| Animal Model | 7-NI Dose (i.p.) | Key Findings | Reference |

|---|---|---|---|

| Wistar Rats | 30 mg/kg | Increased latency and distance to find the platform; reduced quadrant bias in probe trial. | [1] |

| Wistar Rats | 20 mg/kg/day (5 days) | Impaired acquisition of the MWM task and impaired performance in the probe trial. | [3] |

| Balb-c Mice | 15 mg/kg | Significantly increased escape latency across training sessions; decreased time in target quadrant. | [5][10] |

| Wistar Rats | 30 mg/kg | Restored spatial memory that was impaired by chronic immobilization stress. |[11] |

Table 2: Passive Avoidance & Fear Conditioning (Aversive Memory)

| Animal Model | 7-NI Dose (i.p.) | Task | Key Findings | Reference |

|---|---|---|---|---|

| Wistar Rats | 10, 20, 25, 50 mg/kg | Passive Avoidance | Significantly shortened step-through latency (impaired retention). | [4] |

| Wistar Rats | 30 mg/kg | Contextual Fear | Impaired acquisition when given before context-shock pairing (p=0.034). | [12][13] |

| Wistar Rats | Not specified | Contextual Fear | Did not affect acquisition of contextual fear; reduced locomotor activity. | [14] |

| Balb-c Mice | 15 mg/kg | Passive Avoidance | Significantly decreased second-day latency (impaired retention). |[15][16] |

Table 3: Other Memory Tasks

| Animal Model | 7-NI Dose (i.p.) | Task | Key Findings | Reference |

|---|---|---|---|---|

| Wistar Rats | 30 mg/kg | 8-Arm Radial Maze | Increased latency, working memory errors, and reference memory errors. | [1] |

| Wistar Rats | 10, 20, 25, 50 mg/kg | Elevated Plus Maze | Significantly prolonged transfer latency on the retention session. | [4] |

| Balb-c Mice | 15 mg/kg | Novel Object Recognition | Significantly decreased the recognition ratio index. |[15][16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key behavioral assays used to evaluate the effects of 7-NI.

Protocol 1: Morris Water Maze (MWM)

This task assesses hippocampal-dependent spatial learning and memory.[3][7]

-

Apparatus: A circular pool (1.5-2.0 m diameter) filled with opaque water (20-24°C). A small escape platform is submerged 1-2 cm below the water's surface. The pool is situated in a room with various distal visual cues. A video tracking system records the animal's swim path.[7]

-

Drug Administration: Animals receive an intraperitoneal (i.p.) injection of this compound (e.g., 20-30 mg/kg) or vehicle (e.g., saline, peanut oil) typically 30 minutes before the first trial of each day.[1][3][11]

-

Acquisition Phase (4-5 days):

-

Animals undergo 4 trials per day. For each trial, the animal is gently placed into the water at one of four quasi-random start positions.

-

The animal is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.

-

If the animal fails to find the platform within the time limit, it is gently guided to it.

-

The animal is allowed to remain on the platform for 15-30 seconds.

-

An inter-trial interval of 10-15 minutes is maintained.[7]

-

Key metrics recorded are escape latency (time to find the platform) and path length.

-

-

Probe Trial:

Protocol 2: Passive Avoidance Task

This task evaluates fear-motivated, long-term memory.[4]

-

Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Drug Administration: 7-NI (e.g., 10-50 mg/kg, i.p.) or vehicle is administered 30 minutes before the training session.[4]

-

Training (Acquisition):

-

The animal is placed in the light compartment.

-

After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.

-

When the animal enters the dark compartment (which rodents naturally prefer), the door closes.

-

An inescapable footshock (e.g., 0.5-1.0 mA for 2 seconds) is delivered through the grid floor.

-

The animal is then removed from the apparatus.

-

-

Retention Test:

-

Performed 24 hours after training.

-

The animal is again placed in the light compartment and the door is opened.

-

The latency to step through into the dark compartment is recorded (up to a ceiling of 300-600 seconds).

-

A longer step-through latency indicates better memory retention of the aversive experience. A shorter latency, as seen with 7-NI treatment, indicates memory impairment.[4]

-

Conclusion

The selective neuronal nitric oxide synthase inhibitor, this compound, serves as a powerful pharmacological tool for elucidating the role of NO in cognitive processes. The collective evidence from studies on synaptic plasticity and animal behavior robustly demonstrates that the inhibition of nNOS by 7-NI leads to significant impairments in the formation and consolidation of multiple types of memory, including spatial, aversive, and recognition memory.[1][4][12][15] These findings strongly support the hypothesis that the NMDA receptor-nNOS-NO-cGMP signaling cascade is a critical pathway for synaptic modifications underlying learning. For professionals in neuroscience and drug development, 7-NI is an invaluable compound for investigating the fundamental mechanisms of memory and for validating nNOS as a potential target for therapeutic intervention in cognitive disorders.

References

- 1. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selective neuronal NO synthase inhibitor 7-nitro-indazole blocks both long-term potentiation and depotentiation of field EPSPs in rat hippocampal CA1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo this compound on spatial learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a neuronal nitric oxide synthase inhibitor, impairs passive-avoidance and elevated plus-maze memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. la-press.org [la-press.org]

- 6. Involvement of nitric oxide in learning & memory processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. 7-NI and ODQ Disturbs Memory in the Elevated Plus Maze, Morris Water Maze, and Radial Arm Maze Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The effects of nitric oxide inhibition by this compound on behaviour and spatial memory in rats exposed to chronic immobilization stress [frontiersin.org]

- 12. Effects of this compound, a selective neural nitric oxide synthase inhibitor, on context-shock associative learning in a two-process contextual fear conditioning paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of this compound, a neuronal nitric oxide synthase (nNOS) inhibitor, on locomotor activity and contextual fear conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of 7-NI and ODQ on memory in the passive avoidance, novel object recognition, and social transmission of food preference tests in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of 7-NI and ODQ on memory in the passive avoidance, novel object recognition, and social transmission of food preference tests in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Nitroindazole: A Neuroprotective Strategy Against Cocaine-Induced Oxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cocaine abuse is a significant global health issue, with chronic use leading to severe neurotoxicity and cardiovascular complications. A key mechanism underlying cocaine's detrimental effects is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense systems. This heightened oxidative state contributes to neuronal damage and the cycle of addiction. 7-Nitroindazole (7-NI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the cascade of events leading to oxidative damage. This technical guide provides a comprehensive overview of the impact of this compound on cocaine-induced oxidative stress, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Cocaine administration elevates extracellular dopamine (B1211576) levels, and the subsequent auto-oxidation of dopamine is a primary source of ROS, including superoxide (B77818) radicals and hydrogen peroxide.[1][2] Furthermore, cocaine can increase the activity of neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO).[3][4] While NO has important physiological roles, in the presence of superoxide radicals, it rapidly reacts to form the highly damaging peroxynitrite (ONOO-), a potent oxidizing and nitrating agent that exacerbates neuronal injury.[3]

This compound exerts its protective effects primarily by inhibiting nNOS, thereby reducing the production of NO and preventing the formation of peroxynitrite.[3][5] By mitigating this key step in the oxidative cascade, 7-NI helps to preserve the brain's antioxidant capacity and reduce the markers of oxidative damage.[3] Some studies also suggest that 7-NI may possess direct free-radical scavenging properties, independent of its nNOS inhibition.[3][6]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from a key study investigating the effects of this compound on markers of cocaine-induced oxidative stress in the rat brain.[3]

Table 1: Effect of 7-NI on Cocaine-Induced Changes in Neuronal Nitric Oxide Synthase (nNOS) Activity

| Treatment Group | nNOS Activity (% of Control) | Statistical Significance (vs. Cocaine) |

| Control | 100% | - |

| Cocaine (15 mg/kg) | 159% | - |

| 7-NI (25 mg/kg) | 60% | P < 0.05 |

| 7-NI + Cocaine | 106% | P < 0.05 |

Data adapted from Tancheva et al., 2015.[3]

Table 2: Effect of 7-NI on Cocaine-Induced Lipid Peroxidation and Glutathione (B108866) Levels

| Treatment Group | Malondialdehyde (MDA) (% of Control) | Reduced Glutathione (GSH) (% of Control) | Statistical Significance (MDA vs. Cocaine) | Statistical Significance (GSH vs. Cocaine) |

| Control | 100% | 100% | - | - |

| Cocaine (15 mg/kg) | 131% | 56% | - | - |

| 7-NI (25 mg/kg) | 95% | 112% | P < 0.05 | P < 0.05 |

| 7-NI + Cocaine | 103% | 92% | P < 0.05 | P < 0.05 |

Data adapted from Tancheva et al., 2015.[3]

Table 3: Effect of 7-NI on Cocaine-Induced Changes in Antioxidant Enzyme Activity

| Treatment Group | Superoxide Dismutase (SOD) Activity (% of Control) | Catalase (CAT) Activity (% of Control) | Glutathione Peroxidase (GPx) Activity (% of Control) | Glutathione Reductase (GR) Activity (% of Control) | Glutathione-S-Transferase (GST) Activity (% of Control) |

| Control | 100% | 100% | 100% | 100% | 100% |

| Cocaine (15 mg/kg) | 68% | 71% | 61% | 65% | 73% |

| 7-NI (25 mg/kg) | 105% | 108% | 110% | 109% | 106% |

| 7-NI + Cocaine | 95% | 98% | 96% | 97% | 94% |

Data adapted from Tancheva et al., 2015.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's impact on cocaine-induced oxidative stress.

Animal Model and Dosing Regimen

-

Animal Model: Male Wistar rats are commonly used.[3]

-

Treatment Groups:

-

Control: Receives vehicle (e.g., saline).

-

Cocaine: Receives cocaine hydrochloride (e.g., 15 mg/kg, intraperitoneally) daily for a specified period (e.g., 7 days).[3]

-

This compound (7-NI): Receives 7-NI (e.g., 25 mg/kg, intraperitoneally) daily for the same duration.[3]

-

7-NI + Cocaine: Receives 7-NI (e.g., 25 mg/kg, i.p.) 30 minutes prior to cocaine administration (e.g., 15 mg/kg, i.p.) daily.[3]

-

-

Tissue Preparation: Following the treatment period, animals are euthanized, and brain tissue is rapidly dissected on ice. The whole brain or specific regions are then homogenized in an appropriate buffer (e.g., ice-cold 50 mM TRIS, 150 mM NaCl, pH 7.4) for subsequent biochemical analyses.[7]

Measurement of Oxidative Stress Markers

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay:

-

Brain homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

The mixture is heated in a boiling water bath for a specified time (e.g., 10 minutes) to allow for the reaction between MDA and TBA to form a pink-colored chromogen.[8]

-

After cooling, the colored product is extracted with a solvent like butanol.[7]

-

The absorbance of the organic phase is measured spectrophotometrically at 532 nm.

-

MDA concentration is calculated using an extinction coefficient of 1.56 × 10^5 M⁻¹cm⁻¹ and expressed as nmol/mg of protein.[7][8]

-

-

Reduced Glutathione (GSH) Assay:

-

Brain homogenate is deproteinized, typically with an acid such as trichloroacetic acid (TCA) or sulphosalicylic acid.[7][9]

-

The supernatant is mixed with a phosphate (B84403) buffer and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

-

DTNB reacts with the sulfhydryl groups of GSH to produce a yellow-colored product.

-

The absorbance is measured at 412 nm.

-

GSH concentration is calculated based on a standard curve and expressed as nmol/mg of protein.[7]

-

Antioxidant Enzyme Activity Assays

-

Superoxide Dismutase (SOD) Activity: SOD activity is often measured using a kit that relies on the inhibition of a reaction that produces a colored product. The more SOD present in the sample, the less color is developed. The absorbance is read at a specific wavelength (e.g., 450 nm), and the activity is expressed as U/mg of protein.

-

Catalase (CAT) Activity: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm. The rate of decrease in absorbance is proportional to the CAT activity in the sample. Activity is typically expressed as U/mg of protein.

-

Glutathione Peroxidase (GPx) Activity: GPx activity is measured indirectly by a coupled reaction with glutathione reductase (GR). GPx catalyzes the reduction of an organic hydroperoxide using GSH, which is then regenerated by GR with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored. Activity is expressed as nmol of NADPH oxidized/min/mg of protein.

-

Glutathione Reductase (GR) Activity: GR activity is determined by measuring the rate of NADPH oxidation in the presence of oxidized glutathione (GSSG). The decrease in absorbance at 340 nm is monitored, and the activity is expressed as nmol of NADPH oxidized/min/mg of protein.

-

Glutathione-S-Transferase (GST) Activity: GST activity is measured by the rate of conjugation of GSH to a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The formation of the conjugate is monitored by the increase in absorbance at 340 nm. Activity is expressed as µmol of CDNB-GSH conjugate formed/min/mg of protein.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in cocaine-induced oxidative stress and the experimental workflow for its investigation.

Caption: Signaling pathway of cocaine-induced oxidative stress and the inhibitory action of this compound.

Caption: Experimental workflow for assessing the impact of this compound on cocaine-induced oxidative stress.

Conclusion

The evidence strongly indicates that this compound is a promising agent for mitigating the neurotoxic effects of cocaine by targeting a critical pathway in oxidative stress. By inhibiting neuronal nitric oxide synthase, 7-NI effectively reduces the formation of peroxynitrite, a key driver of cellular damage. The quantitative data demonstrate that 7-NI can normalize markers of lipid peroxidation, restore depleted glutathione levels, and rescue the activity of essential antioxidant enzymes in the presence of cocaine.[3][4] These findings highlight the therapeutic potential of nNOS inhibitors in the development of novel treatments for cocaine addiction and its associated neurological complications. Further research into the pharmacokinetics and long-term efficacy of this compound and similar compounds is warranted.

References

- 1. Oxidative Stress and Cocaine Intoxication as Start Points in the Pathology of Cocaine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Oxidative Stress in Cocaine Addiction [jneurology.com]

- 3. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology [mediresonline.org]

7-Nitroindazole: A Selective Neuronal Nitric Oxide Synthase Inhibitor for Attenuating Opioid Withdrawal

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic opioid use leads to a state of physical dependence, characterized by a severe and distressing withdrawal syndrome upon cessation or reduction of opioid intake. This withdrawal state is a major factor contributing to the maintenance of opioid addiction and relapse. Emerging preclinical evidence has identified the neuronal nitric oxide synthase (nNOS) enzyme as a key player in the neurobiological mechanisms underlying opioid withdrawal. 7-Nitroindazole (7-NI), a potent and selective inhibitor of nNOS, has demonstrated significant efficacy in attenuating the signs of opioid withdrawal in animal models. A primary advantage of 7-NI over non-selective NOS inhibitors is its lack of hypertensive side effects, making it a promising candidate for further investigation as a therapeutic agent for opioid withdrawal syndrome in humans. This guide provides an in-depth overview of the role of 7-NI in mitigating opioid withdrawal, detailing its mechanism of action, summarizing key preclinical findings, and outlining experimental protocols.

Introduction: The Challenge of Opioid Withdrawal

Opioid withdrawal is a debilitating condition characterized by a range of physiological and psychological symptoms, including anxiety, restlessness, muscle and bone pain, diarrhea, vomiting, and dysphoria. These symptoms arise from neuroadaptations in the brain in response to chronic opioid exposure. A key pathway implicated in the expression of opioid withdrawal is the glutamatergic system, particularly the activation of N-methyl-D-aspartate (NMDA) receptors.[1] This activation leads to a cascade of intracellular events, including a significant increase in the production of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS).[2] The overproduction of NO is thought to contribute to the hyperexcitability of neurons observed during withdrawal, leading to the manifestation of withdrawal symptoms.[2]

Mechanism of Action: Targeting the nNOS Pathway

This compound exerts its therapeutic effects by selectively inhibiting the activity of nNOS, thereby reducing the excessive production of nitric oxide in the nervous system during opioid withdrawal.[3]

The Role of the NMDA Receptor-nNOS-cGMP Signaling Pathway

During opioid withdrawal, there is a hyperactivity of the L-arginine:NO pathway.[2] The binding of glutamate (B1630785) to NMDA receptors leads to an influx of calcium (Ca2+) into the neuron. This influx of calcium activates calmodulin, which in turn binds to and activates nNOS. Activated nNOS then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.[1]

Nitric oxide, a gaseous signaling molecule, diffuses to adjacent neurons and activates soluble guanylate cyclase (sGC). This enzyme then converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP subsequently activate Protein Kinase G (PKG), which is believed to phosphorylate various downstream targets, ultimately leading to increased neuronal excitability and the expression of opioid withdrawal symptoms.[4]

Selective Inhibition by this compound

This compound is a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), with significantly less activity against the endothelial (eNOS) and inducible (iNOS) isoforms.[3] This selectivity is crucial, as the inhibition of eNOS can lead to undesirable cardiovascular side effects, such as hypertension.[3] By specifically targeting nNOS, 7-NI can effectively reduce the overproduction of nitric oxide in the brain associated with opioid withdrawal without significantly impacting blood pressure.[3]

Preclinical Efficacy of this compound in Opioid Withdrawal

Multiple preclinical studies in rodent models have demonstrated the effectiveness of 7-NI in attenuating the signs of naloxone-precipitated morphine withdrawal. These studies typically involve inducing morphine dependence in animals, followed by the administration of an opioid antagonist like naloxone (B1662785) to trigger withdrawal symptoms. The severity of these symptoms is then scored and compared between animals treated with 7-NI and control groups.

Summary of Key Preclinical Findings

| Study Focus | Animal Model | Key Findings | Reference |

| Attenuation of Withdrawal Signs | Morphine-dependent rats | 7-NI significantly decreased naloxone-induced weight loss and abolished the expression of several withdrawal signs, including diarrhea, scream on touch, tremor, and 'wet dog'-like shaking. | [5] |

| Comparison with other NOS inhibitors | Morphine-dependent rats | 7-NI attenuated several signs of naloxone-precipitated opioid withdrawal without elevating blood pressure, unlike nonselective NOS inhibitors. | [3] |

| Role in Butorphanol Dependence | Butorphanol-dependent rats | 7-NI decreased physical dependence on the opioid agonist/antagonist butorphanol. | [6] |

Experimental Protocols

The following protocols are representative of the methodologies used in preclinical studies investigating the effects of this compound on opioid withdrawal.

Induction of Morphine Dependence in Rats

-

Subjects: Male Wistar or Sprague-Dawley rats are commonly used.

-

Method: A common method for inducing morphine dependence is the subcutaneous implantation of morphine pellets. For example, rats may be implanted with two 75 mg morphine pellets. Alternatively, repeated injections of morphine can be administered over several days with escalating doses.[7][8]

-

Duration: Dependence is typically established over a period of 3 to 7 days.[7][8]

Precipitation and Scoring of Opioid Withdrawal

-

Precipitation: Withdrawal is precipitated by the administration of an opioid antagonist, most commonly naloxone hydrochloride, administered subcutaneously or intraperitoneally. A typical dose is 1 mg/kg.[9]

-

Observation Period: Following naloxone administration, animals are observed for a period of 30-60 minutes for the presence and severity of withdrawal signs.[9][10]

-

Scoring: Withdrawal signs are quantified using a standardized scoring system. Commonly assessed signs include:

-

Checked signs (presence or absence): Ptosis, piloerection, diarrhea, teeth chattering, chromodacryorrhea (reddish tears).

-

Graded signs (severity score): Wet-dog shakes, writhing, jumping, abnormal posture.

-

A global withdrawal score can be calculated by summing the scores for each sign.[11]

-

Administration of this compound

-

Route of Administration: this compound is typically administered via intraperitoneal (i.p.) injection.

-

Dosing: Effective doses in preclinical studies have ranged from 10 to 50 mg/kg.

-

Timing: 7-NI is usually administered 30 to 60 minutes prior to the precipitation of withdrawal with naloxone.

Visualizing the Mechanism and Workflow

Signaling Pathway of nNOS in Opioid Withdrawal

Caption: Signaling pathway of nNOS activation during opioid withdrawal.

Experimental Workflow for Preclinical Studies

References

- 1. NMDA Receptors and NO:cGMP Signaling Pathway Mediate the Diazepam-Induced Sensitization to Withdrawal Signs in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlation between brain nitric oxide synthase activity and opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide synthase inhibitors. Preclinical studies of potential use for treatment of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Resting Potassium Conductances by Long-Term Activation of the NO/cGMP/Protein Kinase G Pathway: A New Mechanism Regulating Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential effects of nitric oxide synthase inhibitor, this compound, on discriminative stimulus and somatic effects of naloxone in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dbms.queensu.ca [dbms.queensu.ca]

- 7. Mitragynine Attenuates Morphine Withdrawal Effects in Rats—A Comparison With Methadone and Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. open.fau.de [open.fau.de]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. Suppression of naloxone-precipitated withdrawal jumps in morphine-dependent mice by stimulation of prostaglandin EP3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Therapeutic Potential of 7-Nitroindazole in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra. Current therapies predominantly manage symptoms and are often associated with long-term complications, such as L-DOPA-induced dyskinesias. This necessitates the exploration of novel therapeutic strategies targeting the underlying mechanisms of neurodegeneration. 7-Nitroindazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS), has emerged as a promising candidate. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic application of 7-NI in Parkinson's disease, detailing its mechanism of action, efficacy in various animal models, and key experimental protocols.

Introduction: The Role of Nitric Oxide in Parkinson's Disease Pathophysiology

The pathology of Parkinson's disease involves complex cellular and molecular cascades leading to neuronal death. One critical pathway implicated in this process is excitotoxicity, which involves the overproduction of nitric oxide (NO).[1] Neuronal nitric oxide synthase (nNOS) is the primary enzyme responsible for NO production in the brain.[1] In pathological conditions, excessive activation of NMDA receptors leads to an influx of calcium, which in turn activates nNOS. The resulting overproduction of NO contributes to oxidative stress and neuronal damage, particularly through its reaction with superoxide (B77818) radicals to form the highly toxic peroxynitrite (ONOO-).[2] This cascade is believed to play a significant role in the degeneration of dopaminergic neurons seen in PD.

This compound is a potent and selective inhibitor of the nNOS isoform.[1][3] By blocking the synthesis of NO in neuronal tissues, 7-NI presents a targeted approach to mitigate neurotoxicity and potentially slow the progression of the disease. Furthermore, preclinical studies have revealed its efficacy in managing treatment-related complications, highlighting its dual therapeutic potential.

Mechanism of Action of this compound

The primary neuroprotective effect of 7-NI is attributed to its selective inhibition of nNOS.[3] By preventing the conversion of arginine to citrulline and NO, 7-NI effectively reduces the concentration of nitric oxide in neuronal tissues.[1] This action directly curtails the formation of peroxynitrite, a potent oxidizing and nitrating agent that damages key cellular components, including proteins, lipids, and DNA, ultimately leading to cell death.[2] Evidence from animal models demonstrates that treatment with 7-NI attenuates the increase in 3-nitrotyrosine, a biomarker of peroxynitrite-mediated damage, following neurotoxic insult.[2]

Some research also suggests a secondary mechanism involving the inhibition of monoamine oxidase-B (MAO-B).[4] While this effect is less pronounced than its nNOS inhibition, it could contribute to its overall neuroprotective profile by preventing the conversion of neurotoxins like MPTP to its active toxic metabolite, MPP+.[4]

Preclinical Efficacy in Animal Models

The therapeutic potential of 7-NI has been extensively evaluated in various preclinical models of Parkinson's disease, demonstrating significant effects on both neuroprotection and the management of treatment side effects.

Neuroprotection in Toxin-Based Models

In rodent models using neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 1-methyl-4-phenylpyridinium (MPP+), 7-NI has shown robust neuroprotective effects.

-

MPTP Model: Systemic administration of 7-NI dose-dependently protects against MPTP-induced depletion of dopamine (B1211576) and its metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[2] At a dose of 50 mg/kg, 7-NI provided almost complete protection against dopaminergic neurotoxicity.[2]

-

MPP+ Model: In vivo microdialysis studies have shown that pretreatment with 7-NI protects striatal dopaminergic neurons from MPP+-induced degeneration in rats.[5] It also prevents dopamine loss in rat striatal slices exposed to low concentrations of MPP+.[6]

-

6-OHDA Model: In the 6-hydroxydopamine (6-OHDA) rat model, 7-NI treatment attenuated spatial learning deficits and protected against the loss of dopamine neurons in the substantia nigra, suggesting its potential as an early intervention.[7]

Attenuation of L-DOPA-Induced Dyskinesia (LID)

A major limitation of long-term L-DOPA therapy is the development of debilitating abnormal involuntary movements (AIMs), or dyskinesias. Several studies have highlighted the potent anti-dyskinetic properties of 7-NI.

-

Rodent Models: In 6-OHDA-lesioned rats, 7-NI significantly reduces L-DOPA-induced AIMs.[8][9] Importantly, this anti-dyskinetic effect does not appear to develop tolerance after repeated administration over a short-term period.[8]

-

Non-Human Primate Models: In MPTP-treated macaques that developed LIDs after chronic L-DOPA treatment, co-administration of 7-NI dramatically decreased the intensity and duration of these movements by over 50%.[10][11] Crucially, this benefit was achieved without compromising the anti-parkinsonian effects of L-DOPA.[10][12]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies, illustrating the efficacy and pharmacokinetic profile of this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Species/Model | Value/Effect | Reference |

| nNOS Inhibition (IC50) | Rat | 0.71 µM | [13] |

| eNOS Inhibition (IC50) | Bovine | 0.78 µM | [13] |

| iNOS Inhibition (IC50) | Rat | 5.8 µM | [13] |

| Apparent IC50 (in vivo) | Rat (Hippocampus) | ~17 µg/mL | [14] |

| Neuroprotection | Mouse (MPTP model) | ~100% protection at 50 mg/kg | [2] |

| LID Reduction | Macaque (MPTP model) | >50% reduction in intensity & duration | [10][11] |

| Cognitive Deficit Attenuation | Rat (6-OHDA model) | Significant attenuation of spatial learning deficits at 50 mg/kg | [7] |

| AIMs Reduction | Rat (6-OHDA model) | Significant reduction at 30 mg/kg | [8] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Administration Route | Dose | Value | Reference |

| Pharmacokinetics | IP in peanut oil | 25 mg/kg (multiple) | Nonlinear, saturable elimination | [14][15] |

| Cmax (Nanoemulsion) | IV | 10 mg/kg | Significantly increased vs. free 7-NI | [16] |

| t1/2 (Nanoemulsion) | IV | 10 mg/kg | Significantly increased vs. free 7-NI | [16] |

| AUC0-t (Nanoemulsion) | IV | 10 mg/kg | Significantly increased vs. free 7-NI | [16] |

Note: The pharmacokinetics of 7-NI are complex and show marked nonlinearity.[15] Novel formulations like nanoemulsions have been developed to improve its biopharmaceutical properties.[16]

Key Experimental Protocols

Reproducibility in preclinical research is paramount. Below are detailed methodologies for key experiments cited in this guide.

MPTP-Induced Neurotoxicity and Neuroprotection in Mice

-

Objective: To assess the ability of 7-NI to protect against MPTP-induced dopaminergic neuron loss.

-

Animal Model: Male C57BL/6 mice.

-

Procedure:

-

MPTP Administration: Mice are administered MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.

-

7-NI Treatment: this compound is dissolved in a vehicle such as peanut oil. It is administered (e.g., 25-50 mg/kg, i.p.) 30 minutes prior to each MPTP injection.

-

Tissue Collection: Seven days after the final MPTP injection, mice are euthanized. The striata are dissected and frozen for neurochemical analysis.

-

Neurochemical Analysis: Striatal tissue is homogenized. Dopamine, DOPAC, and HVA levels are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Dopamine and metabolite levels in the 7-NI treated group are compared to both vehicle-treated and MPTP-only groups to determine the percentage of protection.

-

-

Reference: This protocol is based on methodologies described in studies investigating MPTP neurotoxicity.[2]

6-OHDA Model of L-DOPA-Induced Dyskinesia in Rats

-

Objective: To evaluate the effect of 7-NI on L-DOPA-induced abnormal involuntary movements (AIMs).

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A unilateral lesion of the nigrostriatal pathway is induced by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

-

Post-Operative Recovery: Animals are allowed to recover for at least two weeks. Lesion efficacy can be confirmed by testing for apomorphine-induced rotations.

-

L-DOPA Priming: To induce dyskinesias, rats are treated daily with L-DOPA (e.g., 20-30 mg/kg, i.p. or gavage) plus a peripheral decarboxylase inhibitor (e.g., benserazide) for approximately 3-4 weeks.

-

7-NI Treatment: Once stable AIMs are established, rats are pre-treated with 7-NI (e.g., 30 mg/kg, i.p.) 30-45 minutes before L-DOPA administration.

-

Behavioral Assessment: AIMs are scored by a trained observer blinded to the treatment groups. Scoring is typically performed every 20 minutes for 3-4 hours post-L-DOPA injection, rating the severity of axial, limb, and orolingual movements on a scale of 0-4.

-

Data Analysis: Total AIMs scores for the 7-NI plus L-DOPA group are compared to scores from the vehicle plus L-DOPA group.

-

-

Reference: This protocol is adapted from studies focused on L-DOPA-induced dyskinesia.[8][9]

Pharmacokinetics and Considerations for Clinical Translation

Despite its promising preclinical efficacy, the physicochemical properties of 7-NI present challenges for clinical development. It has low aqueous solubility and exhibits nonlinear pharmacokinetics consistent with saturable elimination, which can complicate dosing regimens.[15][16] To overcome these limitations, research into novel drug delivery systems is underway. For instance, loading 7-NI into pegylated nanoemulsions has been shown to significantly increase its half-life and overall exposure (AUC) in rats following intravenous administration.[16] Such advancements are critical for developing a clinically viable therapeutic.

To date, there have been no registered clinical trials of this compound for Parkinson's disease. The transition from preclinical models to human studies will require further optimization of its formulation, as well as comprehensive long-term toxicology and safety studies.

Conclusion and Future Directions

This compound represents a compelling therapeutic candidate for Parkinson's disease with a dual mechanism of action. Preclinical data robustly support its potential as both a neuroprotective agent capable of slowing disease progression and as an adjunctive therapy to mitigate the debilitating side effects of L-DOPA. Its targeted inhibition of neuronal nitric oxide synthase addresses a key pathway in the neurodegenerative process.

The primary hurdles for clinical translation lie in its challenging pharmacokinetic profile. Future research must focus on the development of novel formulations to enhance bioavailability and provide sustained therapeutic concentrations in the central nervous system. Furthermore, the development of next-generation nNOS inhibitors with improved selectivity and drug-like properties is a critical area of investigation.[10] While the road to clinical application requires significant further research, this compound has laid a strong foundation for targeting the nitric oxide pathway as a viable and promising strategy in the treatment of Parkinson's disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Inhibition of neuronal nitric oxide synthase by this compound protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The neuronal nitric oxide synthase inhibitor this compound also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound protects striatal dopaminergic neurons against MPP+-induced degeneration: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound prevents dopamine depletion caused by low concentrations of MPP+ in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound attenuates 6-hydroxydopamine-induced spatial learning deficits and dopamine neuron loss in a presymptomatic animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lack of tolerance for the anti-dyskinetic effects of this compound, a neuronal nitric oxide synthase inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antidyskinetic Effect of this compound and Sodium Nitroprusside Associated with Amantadine in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound reduces L-DOPA-induced dyskinesias in non-human Parkinsonian primate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 2942-42-9 [chemicalbook.com]

- 14. Pharmacokinetics and pharmacodynamics of this compound, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and protein binding of the selective neuronal nitric oxide synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics, biodistribution, and in vivo toxicity of this compound loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anxiolytic-Like Properties of 7-Nitroindazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 7-Nitroindazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS). It details the compound's mechanism of action, summarizes preclinical evidence of its anxiolytic-like effects from key behavioral studies, and provides detailed experimental protocols. The information is intended to serve as a resource for professionals engaged in neuroscience research and the development of novel anxiolytic therapies.

Introduction: The Role of Nitric Oxide in Anxiety

Nitric oxide (NO) is a crucial signaling molecule in the central nervous system, functioning as an intra- and intercellular messenger.[1][2] It is synthesized from L-arginine by nitric oxide synthase (NOS) in response to the activation of N-methyl-D-aspartate (NMDA) receptors.[3] Growing evidence suggests that excessive NO production may contribute to the pathophysiology of anxiety disorders, making the nitrergic system a promising target for new anxiolytic drugs.[1][2]

This compound (7-NI) is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS).[3][4][5] Its ability to reduce the synthesis of NO in the brain without significantly affecting blood pressure makes it a valuable tool for investigating the role of NO in anxiety.[3] Preclinical studies across various animal models have demonstrated that 7-NI exhibits clear anxiolytic-like properties, suggesting that nNOS could be a viable target for the development of novel anxiolytic medications.[4]

Mechanism of Action: Inhibition of the Nitric Oxide Pathway

The primary mechanism underlying the anxiolytic-like effects of this compound is its inhibition of neuronal nitric oxide synthase.[1][5] nNOS catalyzes the conversion of L-arginine to L-citrulline, a process that produces nitric oxide. By inhibiting nNOS, 7-NI effectively reduces the bioavailability of NO in the brain. This action has been shown to downregulate nitrite (B80452) levels in the brain, correlating with reduced anxiety-like responses in animal models.[1] The anxiolytic-like effects of 7-NI can be reversed by the administration of L-arginine, the substrate for NOS, but not by D-arginine, further confirming that its action is mediated through the inhibition of NO synthesis.[5]

Data Presentation: Quantitative Anxiolytic-Like Effects

The anxiolytic-like properties of 7-NI have been quantified in several well-established behavioral paradigms. The tables below summarize the key findings from studies using the Elevated Plus Maze (EPM), Social Interaction Test, and Light-Dark Box Test.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test

| Species | Dose (mg/kg, i.p.) | Key Finding | Sedative Effect Noted | Citation(s) |

| Rat | 15 - 90 | Potently increased time spent on open arms and number of open arm visits. | No, at these doses. | [5] |

| Rat | 40 | Minimal effective dose to increase time on open arms. | No. | [4] |

| Rat | 120 | Attenuated the increase in time spent on open arms, attributed to decreased locomotor activity. | Yes. | [5] |

| Mouse | 80 - 120 | Showed an anxiolytic-like profile. | Yes, at these doses. | [4][6] |

Table 2: Effects of this compound in the Social Interaction Test

| Species | Dose (mg/kg, i.p.) | Key Finding | Sedative Effect Noted | Citation(s) |

| Rat | 20 | Minimal effective dose to increase social interaction time. | Yes, sedative effects seen even at 10 mg/kg in open field test. | [4] |

| Mouse | 7.25 - 12.5 | Prevented social defeat-induced reduction in social interaction. | Not specified in this context. | [7] |

Table 3: Effects of this compound in the Light-Dark Box Test

| Species | Dose (mg/kg, i.p.) | Key Finding | Sedative Effect Noted | Citation(s) |

| Mouse | 80 - 120 | Showed a clear anxiolytic-like profile. | Yes, at these doses. | [4][6] |

| Mouse | up to 50 | Did not significantly increase time spent in the light side. | Yes, motor side effects were pronounced. | [8] |

Note: The anxiolytic effects of 7-NI are often confounded by sedation, particularly at higher doses.[1][6]

Experimental Protocols and Workflows

Detailed and standardized protocols are critical for the reproducibility of behavioral research. The following sections describe the methodologies for the key experiments cited.

The EPM test is a widely used assay to measure anxiety-like behaviors in rodents.[9][10][11] It is based on the animal's natural aversion to open, elevated spaces and its innate tendency to explore novel environments.[12][13] A reduction in anxiety is inferred from an increase in the time spent and entries made into the open arms.[13][14]

Detailed Methodology:

-

Apparatus: A plus-shaped maze, typically elevated 50-55 cm off the floor, with two opposing open arms and two opposing closed arms (enclosed by high walls).[12][14] The material should be non-reflective and easy to clean.[12]

-

Habituation: Animals should be acclimated to the testing room for at least 30-60 minutes before the experiment begins.[9][12][14]

-